Boiling Point Elevation of the Isoxazole Isomer Relative to the 1,3-Oxazole Analog Impacts Distillation and Purification Scale-Up
The isoxazole target compound (4-Methyl-1,2-oxazole-5-carbaldehyde, CAS 1083317-73-0) exhibits a predicted boiling point of 225.7 ± 20.0 °C , whereas the corresponding 1,3-oxazole regioisomer (4-Methyl-1,3-oxazole-5-carbaldehyde, CAS 159015-06-2) has a reported boiling point of 187.959 °C at 760 mmHg . This represents an approximate 38 °C elevation for the isoxazole isomer, which, while both values are predicted or calculated, suggests that the isoxazole isomer requires higher-temperature distillation conditions and exhibits lower vapour pressure (0.614 mmHg at 25 °C for the oxazole isomer per versus anticipated lower volatility for the isoxazole), thereby influencing solvent selection, thermal stability considerations, and energy cost in large-scale purification.
| Evidence Dimension | Boiling point (at atmospheric pressure) |
|---|---|
| Target Compound Data | 225.7 ± 20.0 °C (predicted) |
| Comparator Or Baseline | 4-Methyl-1,3-oxazole-5-carbaldehyde (CAS 159015-06-2): 187.959 °C at 760 mmHg |
| Quantified Difference | Δ ~38 °C higher for the isoxazole target |
| Conditions | Predicted (ACD/Labs or equivalent) vs. computed from density functional theory; both values at or near 760 mmHg |
Why This Matters
A boiling point difference of this magnitude directly impacts the choice of distillation equipment, thermal stress on the product, and energy expenditure during purification—key factors when selecting between isoxazole and oxazole aldehyde building blocks for scale-up procurement.
